Cas no 2877672-75-6 (3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine)
![3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine structure](https://ja.kuujia.com/scimg/cas/2877672-75-6x500.png)
3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- F6790-1194
- 3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- 2877672-75-6
- AKOS040873406
- 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
-
- インチ: 1S/C20H24N6O/c1-2-9-24(10-3-1)18-4-5-19(23-22-18)25-11-13-26(14-12-25)20-16-7-15-27-17(16)6-8-21-20/h4-8,15H,1-3,9-14H2
- InChIKey: ZOUYAJUHBXMTIC-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CN=C2N1CCN(C2=CC=C(N=N2)N2CCCCC2)CC1
計算された属性
- 精确分子量: 364.20115941g/mol
- 同位素质量: 364.20115941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.5Ų
- XLogP3: 2.9
3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-1194-2μmol |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-5μmol |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-5mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-50mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6790-1194-4mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6790-1194-15mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-3mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-10mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-1194-40mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6790-1194-75mg |
3-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine |
2877672-75-6 | 75mg |
$312.0 | 2023-09-07 |
3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazineに関する追加情報
Exploring the Potential of 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine (CAS No. 2877672-75-6) in Modern Research
In the rapidly evolving field of medicinal chemistry, 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine (CAS No. 2877672-75-6) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique furopyridine and piperazine moieties, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity and the pharmacological properties it may exhibit.
The compound's pyridazine core, combined with piperidin-1-yl and furo[3,2-c]pyridin-4-yl substituents, offers a versatile scaffold for designing novel therapeutic agents. Its molecular architecture suggests possible interactions with various biological targets, making it a promising candidate for addressing unmet medical needs. Current studies focus on its potential role in modulating specific receptors or enzymes, though detailed mechanisms remain under investigation.
One of the most compelling aspects of 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is its relevance to contemporary research trends. With the growing emphasis on targeted drug delivery and precision medicine, this compound's structural features align well with the demand for highly specific and efficacious molecules. Its potential applications span across neurological disorders, inflammatory conditions, and other therapeutic areas where heterocyclic compounds have shown promise.
From a synthetic chemistry perspective, the preparation of 2877672-75-6 involves multi-step organic reactions, often requiring careful optimization to achieve high yields and purity. The furo[3,2-c]pyridine moiety, in particular, presents interesting challenges and opportunities for innovative synthetic strategies. Researchers are exploring various catalytic systems and green chemistry approaches to streamline its production while minimizing environmental impact.
The physicochemical properties of 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine contribute significantly to its research appeal. Preliminary data suggest favorable solubility profiles and stability under physiological conditions, which are crucial factors for drug development. These characteristics, combined with its molecular weight and lipophilicity, position it well for further pharmacokinetic and pharmacodynamic studies.
In the context of current pharmaceutical trends, this compound aligns with the search for small molecule modulators of protein-protein interactions. The piperazine and piperidine components in its structure are known pharmacophores frequently found in FDA-approved drugs, enhancing its potential for successful translation into clinical applications. Researchers are particularly interested in how these features might contribute to improved target selectivity and reduced off-target effects.
The intellectual property landscape surrounding 2877672-75-6 reflects its commercial potential. Several patents have emerged covering its synthesis methods and potential therapeutic uses, indicating growing interest from both academic and industrial research groups. This patent activity underscores the compound's value in the competitive field of drug discovery and its possible role in future therapeutic innovations.
Analytical characterization of 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial insights into its molecular structure, purity, and conformation, which are essential for understanding its biological activity and guiding further structural modifications.
As research progresses, scientists are particularly interested in answering key questions about this compound: What specific biological targets does it interact with? How does its furopyridine-piperazine-pyridazine architecture influence its binding affinity and selectivity? What structural analogs might offer improved pharmacological profiles? These inquiries reflect the broader scientific community's interest in unlocking the full potential of this intriguing molecule.
The future directions for 2877672-75-6 research appear promising. With increasing capabilities in computational chemistry and molecular modeling, researchers can now explore its interactions with biological targets more efficiently. Virtual screening and docking studies may help identify its most promising applications, potentially accelerating its development as a lead compound in various therapeutic areas.
In conclusion, 3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine represents an exciting area of investigation in contemporary medicinal chemistry. Its complex structure, combined with the pharmacological potential of its constituent moieties, makes it a compelling subject for ongoing and future research. As scientific understanding of this compound deepens, it may well emerge as a valuable tool in the development of next-generation therapeutics.
2877672-75-6 (3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyridazine) Related Products
- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)
- 16002-25-8((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)
- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)
- 83911-48-2(9H-Pyrido3,4-bindole-3-carbonitrile)
- 1261874-51-4(2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl)
- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)
- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)
- 1806739-50-3(4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)
- 69146-57-2(1,3,5-Tris(aminomethyl)benzene trihydrochloride)
- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)




